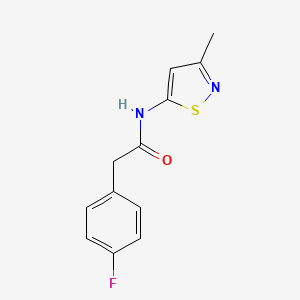
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazole-containing compounds has attracted much attention due to their wide range of potential pharmaceutical activities . A regioselective synthesis and characterization of a similar compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been described through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine under mild reaction conditions .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The specific structure of “this compound” would need to be determined through further spectroscopic characterization .Chemical Reactions Analysis
Triazoles are known for their ability to undergo a variety of chemical reactions . For instance, sulfur–triazole exchange (SuTEx) chemistry involves the use of sulfonyl-triazoles as a new class of electrophiles . SuTEx achieves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) .Scientific Research Applications
Regioselective Synthesis and Functionalization
2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride serves as a pivotal reagent in regioselective synthesis processes. For instance, it has been used in the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride, enabling the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles (Thomas & Fokin, 2018). This reaction is remarkable for its generality and the accessibility of derivatives that are challenging to obtain through other methods.
Enhancement of Material Properties
In materials science, the compound has facilitated the creation of new materials with enhanced properties. A notable example is the synthesis of fluorinated sulfonated polytriazoles, which exhibit high molecular weights, good solubility, film-forming capabilities, along with high thermal and chemical stabilities. These materials are promising for applications as proton exchange membranes in fuel cells due to their low water uptake, good dimensional stability, and high mechanical properties, showcasing excellent proton conductivities (Singh et al., 2014).
Fluorescent Molecular Probes
The chemical has also been instrumental in the development of fluorescent molecular probes. The synthesis of 2,5-Diphenyloxazoles, which incorporate a sulfonyl group at a strategic position, has led to the creation of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them valuable tools for the development of ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Click Chemistry and Triazole Synthesis
Furthermore, this compound plays a crucial role in click chemistry, facilitating the synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides. This method is particularly valuable for its tolerance to a wide range of substrates, proceeding smoothly under metal-free conditions and yielding products in excellent yield. The produced 1-substituted-1,2,3-triazoles are significant for their potential in various chemical transformations and pharmaceutical applications (Giel et al., 2019).
Mechanism of Action
Target of Action
It is known that triazole derivatives, which include 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride, can interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of triazoles to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .
Mode of Action
The mode of action of this compound involves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) . This process is part of sulfur–triazole exchange (SuTEx) chemistry . The selection of a triazole heterocycle as the LG introduces additional capabilities for tuning the sulfur electrophile .
Biochemical Pathways
Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYLUBJEZRLIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)
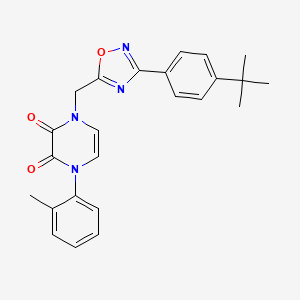
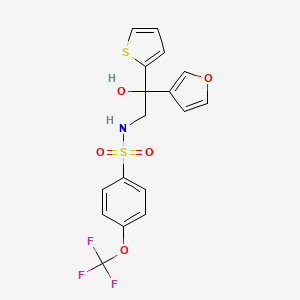
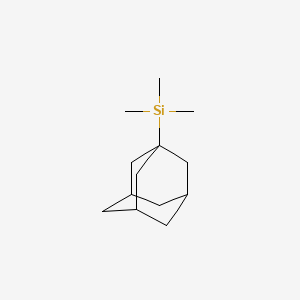
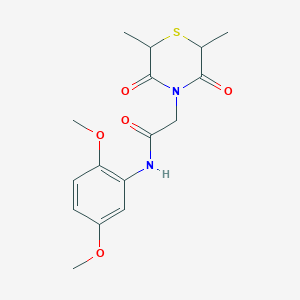

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
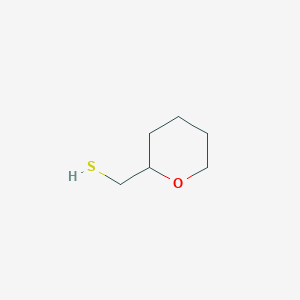
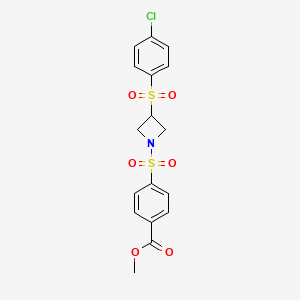

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2684217.png)
